Piridocaine

Descripción general

Descripción

La piridocaína es un anestésico local que pertenece a la clase de los ésteres benzoatos y las piperidinas . Se utiliza principalmente por sus propiedades analgésicas en varios procedimientos médicos, incluida la obstetricia . El compuesto es conocido por su capacidad de proporcionar un alivio efectivo del dolor sin causar una parálisis motora significativa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La piridocaína se puede sintetizar mediante la esterificación del ácido 2-aminobenzoico con 2-(2-piperidinil)etanol . La reacción normalmente implica el uso de un agente deshidratante como el cloruro de tionilo o la diciclohexilcarbodiimida para facilitar la formación del enlace éster.

Métodos de Producción Industrial: La producción industrial de piridocaína implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La piridocaína experimenta varias reacciones químicas, que incluyen:

Oxidación: La piridocaína se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la piridocaína en sus derivados de amina.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula de piridocaína.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados:

Oxidación: Formación de N-óxidos.

Reducción: Formación de derivados de amina.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

Local Anesthesia:

Piridocaine is primarily used as a local anesthetic in various surgical procedures. It has been shown to provide effective anesthesia during vaginal deliveries and other short-duration surgeries. A study indicated that this compound was administered to 45 patients for anesthesia during vaginal delivery, demonstrating its utility in obstetric settings .

Comparison with Other Anesthetics:

In comparative studies, this compound has been evaluated against other local anesthetics like lidocaine and prilocaine. Research suggests that this compound may offer a longer duration of action compared to lidocaine, making it a suitable alternative for procedures requiring extended analgesia .

Pharmacokinetics

Absorption and Distribution:

this compound is absorbed rapidly when administered locally, with peak plasma concentrations typically reached within one hour. Its distribution is influenced by factors such as tissue perfusion and the presence of other medications.

Metabolism:

The metabolism of this compound occurs primarily in the liver, where it is converted into inactive metabolites that are subsequently excreted via urine. Understanding its pharmacokinetics is essential for optimizing dosing regimens in clinical practice.

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound in various settings:

- Spinal Anesthesia Study: A randomized study compared the effects of this compound with lidocaine for spinal anesthesia. Results indicated that while both agents were effective, this compound had a longer duration of sensory block .

- Vaginal Delivery: In obstetric applications, this compound was found to be effective in providing anesthesia during vaginal deliveries, with minimal adverse effects reported among patients .

Future Research Directions

Ongoing research aims to explore the potential of this compound in combination therapies and its use in chronic pain management. Investigations into sustained-release formulations may enhance its effectiveness and patient compliance.

Data Summary Table

Mecanismo De Acción

La piridocaína ejerce sus efectos bloqueando los canales de sodio en la membrana celular neuronal. Esta acción previene la entrada de iones sodio, inhibiendo así la propagación de los potenciales de acción y dando como resultado una anestesia localizada . El bloqueo es reversible, y la función nerviosa normal se restaura una vez que el fármaco se difunde fuera del sitio de acción .

Compuestos Similares:

Lidocaína: Otro anestésico local con un mecanismo de acción similar pero diferente estructura química.

Piperocaína: Comparte similitudes estructurales con la piridocaína pero tiene diferentes propiedades farmacocinéticas.

Singularidad de la Piridocaína: La piridocaína es única en su capacidad para proporcionar analgesia efectiva con una mínima parálisis motora, lo que la hace particularmente útil en aplicaciones obstétricas . Su estructura química permite interacciones específicas con los canales de sodio, proporcionando un equilibrio entre eficacia y seguridad .

Comparación Con Compuestos Similares

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Piperocaine: Shares structural similarities with piridocaine but has different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its ability to provide effective analgesia with minimal motor paralysis, making it particularly useful in obstetric applications . Its chemical structure allows for specific interactions with sodium channels, providing a balance between efficacy and safety .

Actividad Biológica

Piridocaine, also known as Lucaine hydrochloride, is a compound belonging to the class of pyridazine derivatives. It has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized as a piperidyl propanol ester of orthoaminobenzoic acid. Its structural features allow for various substitutions that enhance its pharmacological properties. The compound has been studied for its potential in treating various medical conditions, including cardiovascular diseases, inflammatory disorders, and infections.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against a range of pathogens, including Pseudomonas aeruginosa and Escherichia coli. Studies have shown that certain derivatives of this compound possess minimum inhibitory concentration (MIC) values as low as 0.21 μM against these bacteria .

- Anti-inflammatory Effects : Research indicates that this compound derivatives can inhibit the production of pro-inflammatory cytokines such as IL-1β. For instance, specific pyridazine derivatives have shown potent inhibitory activity against IL-1β production in human HL-60 cells stimulated with lipopolysaccharide .

- Antidiabetic Properties : Some studies suggest that this compound may have antidiabetic effects, potentially by modulating glucose metabolism and enhancing insulin sensitivity. This activity is particularly relevant given the rising prevalence of diabetes worldwide .

- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties, although detailed mechanisms and specific cancer types require further exploration .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cytokine Modulation : By inhibiting pathways involved in cytokine production, such as the IL-1β signaling pathway, this compound can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases .

- Antibacterial Mechanisms : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes within the bacteria .

- Antidiabetic Mechanisms : The modulation of glucose transporters and enhancement of insulin signaling pathways are potential mechanisms through which this compound exerts its antidiabetic effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several this compound derivatives against common bacterial strains. The results demonstrated that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .

- Anti-inflammatory Study : In vitro studies assessing the anti-inflammatory effects of Pyridazine derivatives showed marked reductions in IL-1β levels in treated cells compared to controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound derivatives .

Propiedades

Número CAS |

87-21-8 |

|---|---|

Fórmula molecular |

C14H20N2O2 |

Peso molecular |

248.32 g/mol |

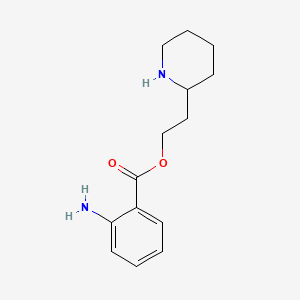

Nombre IUPAC |

2-piperidin-2-ylethyl 2-aminobenzoate |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11/h1-2,6-7,11,16H,3-5,8-10,15H2 |

Clave InChI |

BMIJYAZXNZEMLI-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |

SMILES canónico |

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.